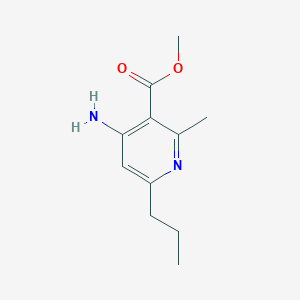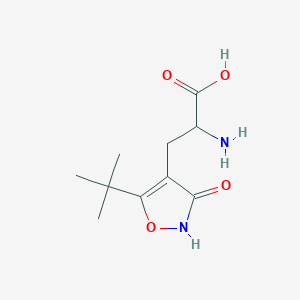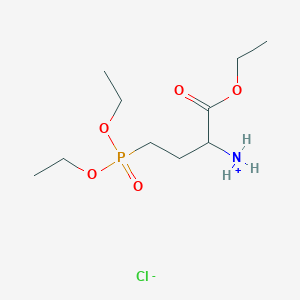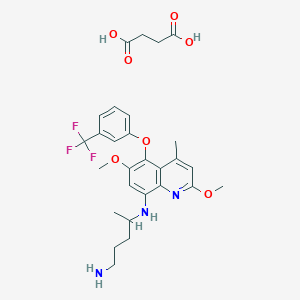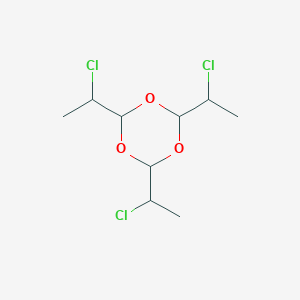
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane (TCT) is an organic compound that is widely used in scientific research for its unique chemical properties. TCT is a cyclic trimeric ether that contains three chloroethyl groups attached to a trioxane ring. This compound has been extensively studied for its potential as an anti-cancer agent and as a tool for chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the formation of reactive intermediates such as chloroethyl radicals and epoxides, which can react with cellular macromolecules such as DNA, proteins, and lipids. These reactive intermediates can cause DNA damage, protein cross-linking, and lipid peroxidation, leading to cell death. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to be more toxic to cancer cells than normal cells, making it a promising candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have antibacterial and antifungal activity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is its high reactivity and selectivity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is also relatively easy to synthesize and can be obtained in high yield. However, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has some limitations for lab experiments. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is highly reactive and can be toxic to normal cells, making it difficult to work with. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane also has a short half-life and can decompose rapidly under certain conditions, making it difficult to store and transport.
Direcciones Futuras
There are a number of future directions for research on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. One area of research is the development of new cancer therapies based on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. Researchers are exploring different ways to deliver 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane to cancer cells, such as using nanoparticles or liposomes. Another area of research is the synthesis of new 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane derivatives with improved properties such as increased selectivity or reduced toxicity. Finally, researchers are exploring the use of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane in other areas of research such as chemical synthesis and environmental remediation.
Métodos De Síntesis
The synthesis of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the reaction of 1,3,5-trioxane with chloroethylamine hydrochloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane as the major product. The yield of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has a wide range of applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating the caspase cascade. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
142817-71-8 |
|---|---|
Nombre del producto |
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane |
Fórmula molecular |
C9H15Cl3O3 |
Peso molecular |
277.6 g/mol |
Nombre IUPAC |
2,4,6-tris(1-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c1-4(10)7-13-8(5(2)11)15-9(14-7)6(3)12/h4-9H,1-3H3 |
Clave InChI |
XTQUGQZRFTWKFM-UHFFFAOYSA-N |
SMILES |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
SMILES canónico |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



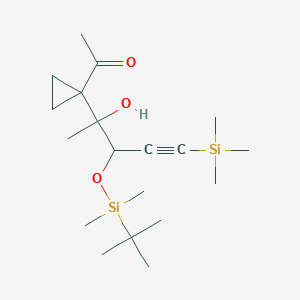
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
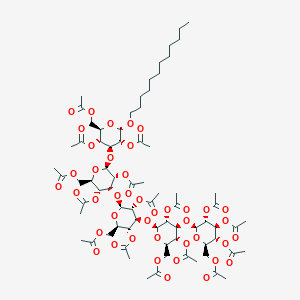
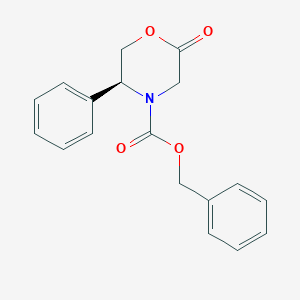
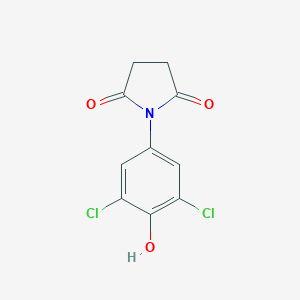
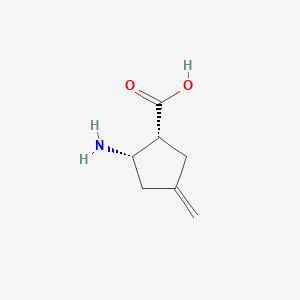
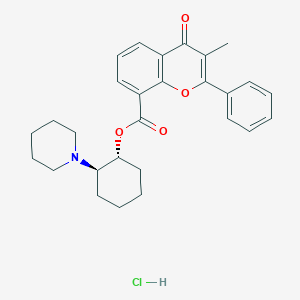
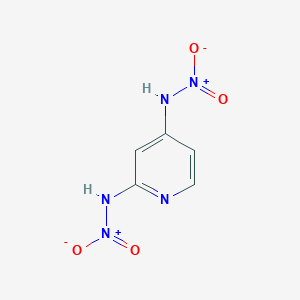
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
